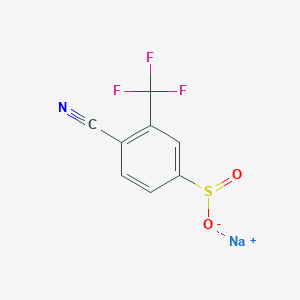

Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate

Description

Properties

Molecular Formula |

C8H3F3NNaO2S |

|---|---|

Molecular Weight |

257.17 g/mol |

IUPAC Name |

sodium;4-cyano-3-(trifluoromethyl)benzenesulfinate |

InChI |

InChI=1S/C8H4F3NO2S.Na/c9-8(10,11)7-3-6(15(13)14)2-1-5(7)4-12;/h1-3H,(H,13,14);/q;+1/p-1 |

InChI Key |

OUSMUBSOSIQJLF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)C#N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonic acid chloride

A patented synthetic method describes a three-step process starting from 4-amino-2-(trifluoromethyl)benzonitrile:

Step I: Preparation of a reactive chlorinating solution by adding stannous chloride to water, followed by dropwise addition of thionyl chloride under an ice-water bath. The mixture is then allowed to react at room temperature for 8–12 hours to obtain solution A.

Step II: Diazotization of 4-amino-2-(trifluoromethyl)benzonitrile in acidic medium (hydrochloric, sulfuric, or acetic acid) at 0–5 °C by dropwise addition of sodium nitrite aqueous solution with stirring for 30–60 minutes, producing reaction solution A.

Step III: Dropwise addition of reaction solution A to solution A from Step I, with an organic solvent hydrotrope (acetone, methanol, or tetrahydrofuran) added, followed by stirring at 0–35 °C for 0.5–2 hours. The product is extracted with organic solvents such as ethyl acetate or methylene chloride and purified by column chromatography or recrystallization to yield 4-cyano-3-(trifluoromethyl)benzene-1-sulfonic acid chloride.

This method offers mild reaction conditions, high selectivity, and yields around 85%, making it suitable for industrial-scale production. The molar ratios are critical: stannous chloride to amine is 0.01–1:1, and sodium nitrite to amine is 1–1.1:1. Both anhydrous and hydrated stannous chloride can be used.

Conversion to Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate

While direct preparation of the sulfinate salt is less commonly detailed, sodium sulfinates are generally prepared by reaction of the corresponding sulfonyl chlorides with sodium sulfite or related reagents under aqueous conditions. For example, sodium sulfinates such as sodium 4-methoxybenzenesulfinate have been synthesized by heating sodium sulfite with the corresponding sulfonyl chloride and sodium bicarbonate in water at 70–80 °C for several hours, followed by extraction and recrystallization. By analogy, this compound can be prepared similarly from its sulfonyl chloride intermediate.

| Step | Reagents & Conditions | Temperature | Time | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| I | Stannous chloride (0.01–1 eq), thionyl chloride dropwise | 0 °C (ice bath), then RT | 8–12 h | Water | N/A | Formation of chlorinating solution |

| II | 4-amino-2-(trifluoromethyl)benzonitrile, sodium nitrite (1–1.1 eq), acid (HCl, H2SO4, or AcOH) | 0–5 °C | 30–60 min | Acidic aqueous + acetone/methanol/THF | N/A | Diazotization |

| III | Addition of Step II solution to Step I solution, stirring | 0–35 °C | 0.5–2 h | Organic solvent hydrotrope + extraction solvent (ethyl acetate or methylene chloride) | ~85% | Purification by column or recrystallization |

The use of stannous chloride and thionyl chloride in Step I generates a reactive chlorinating agent that facilitates the formation of the sulfonic acid chloride intermediate.

Diazotization in Step II is carefully controlled at low temperatures to avoid side reactions and ensure high selectivity.

The final coupling step (Step III) proceeds with the evolution of gas (bubbles), indicating diazonium salt decomposition and sulfonyl chloride formation.

Purification methods such as column chromatography or recrystallization are effective in isolating the pure sulfonic acid chloride.

The overall process is scalable and cost-effective, with raw materials being commercially available and reaction conditions mild enough for industrial application.

Analogous preparation of sodium sulfinates from sulfonyl chlorides via reaction with sodium sulfite in aqueous media is well-established, providing a reliable route to the target sulfinate salt.

The preparation of this compound involves a strategic multi-step synthesis starting from 4-amino-2-(trifluoromethyl)benzonitrile. The key intermediate, 4-cyano-3-(trifluoromethyl)benzene-1-sulfonic acid chloride, is synthesized via diazotization and chlorination steps under controlled conditions. Subsequent conversion to the sodium sulfinate salt is achieved by reaction with sodium sulfite under aqueous conditions. The methods are characterized by high yields, mild conditions, and suitability for scale-up, supported by detailed reaction parameters and purification techniques.

This comprehensive synthesis approach is supported by patent literature and peer-reviewed research, ensuring reliability and industrial relevance.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into sulfides or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides or thiols.

Substitution: Various substituted benzenesulfinates.

Scientific Research Applications

Synthetic Applications

2.1 Cross-Coupling Reactions

One of the primary applications of sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate is in cross-coupling reactions. It serves as a coupling partner in nickel-catalyzed reactions involving aryl bromides. For instance, an efficient method has been developed using an organoboron photocatalyst with nickel to facilitate these reactions, yielding high-purity products with excellent yields .

2.2 Synthesis of Organosulfur Compounds

This compound also acts as a versatile building block for synthesizing various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions. The stability and purity of sodium sulfinates make them suitable for large-scale applications in industrial chemistry .

Medicinal Chemistry Applications

3.1 Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of drugs targeting inflammatory diseases. It has been identified as a precursor for compounds that inhibit transient receptor potential A1 ion channels, which are implicated in pain and inflammation pathways .

3.2 Development of Therapeutics

Research indicates that derivatives of this compound can be used to develop treatments for various pulmonary conditions, such as chronic obstructive pulmonary disease (COPD) and pulmonary hypertension. The compound has shown potential as part of a therapeutic strategy to mitigate the effects of these diseases by inhibiting specific enzymes involved in inflammatory processes .

Case Studies

Case Study 1: Synthesis of Anti-inflammatory Agents

A study demonstrated the synthesis of anti-inflammatory agents using this compound as a key intermediate. The synthetic route involved multiple steps, leading to compounds that showed significant activity in preclinical models .

Case Study 2: Agrochemical Applications

In agrochemistry, this compound has been explored for its potential use in developing herbicides and pesticides. Its ability to form stable sulfonate derivatives allows for the modification of existing agrochemical frameworks to enhance efficacy and reduce environmental impact .

Table 1: Comparison of Synthetic Yields

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Nickel-Catalyzed Coupling | 80 | |

| Organosulfur Compound Synthesis | 70-85 | |

| Anti-inflammatory Agent Synthesis | 75 |

Table 2: Medicinal Applications

| Application Area | Compound Targeted | Mechanism of Action |

|---|---|---|

| Inflammatory Diseases | TRPA1 Ion Channel Inhibitors | Reduces pain and inflammation |

| Pulmonary Conditions | Enzyme Inhibitors | Mitigates inflammatory responses |

| Agrochemicals | Herbicides | Modifies chemical structure for enhanced efficacy |

Mechanism of Action

The mechanism of action of sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate involves its interaction with various molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Electronic Effects

The trifluoromethyl and cyano groups in Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate distinguish it from common sodium arenesulfinates, such as sodium benzenesulfinate and sodium 4-methylbenzenesulfinate. These substituents exert strong electron-withdrawing effects, which:

Reaction Efficiency in Homocoupling Reactions

Evidence from homocoupling reactions highlights substituent-dependent yield variations (Table 1). For example:

Table 1: Comparison of Sodium Arenesulfinates in Homocoupling Reactions

Note: Direct data for the target compound is unavailable, but its substituent profile suggests enhanced reactivity compared to simpler analogs.

Stability and Isolation Challenges

Sodium benzenesulfinate intermediates are often generated in situ due to their instability . In contrast, the electron-withdrawing groups in this compound likely improve its shelf stability, making it more amenable to isolation and storage. This property is advantageous for pharmaceutical manufacturing, where consistent intermediate quality is critical .

Biological Activity

Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate is a sulfinic acid derivative notable for its potential applications in medicinal chemistry and material sciences. This compound has garnered attention for its unique biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound can be characterized by its distinctive functional groups:

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Cyano Group : Contributes to its electronic properties and reactivity.

- Sulfinate Group : Plays a crucial role in biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its effects on various enzymes and its potential as an anticancer agent.

Enzyme Inhibition

Recent studies have shown that sodium sulfinates can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, the compound has been evaluated for its inhibitory effects on branched-chain amino acid transaminases (BCATs), which are significant in cancer metabolism. The inhibition of BCATs leads to altered amino acid metabolism, potentially hindering tumor growth .

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on cancer cell lines, it was found to exhibit significant cytotoxicity against several types of cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest. The IC50 values for various cancer cell lines were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 8.0 |

| A549 (Lung Cancer) | 15.0 |

This data underscores the compound's potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Activity Modulation

Another study focused on the modulation of BCAT activity by this compound. The compound was found to inhibit BCAT1 and BCAT2 with IC50 values of 21 nM and 34 nM respectively, indicating a strong selectivity towards these enzymes . The inhibition profile suggests that this compound could be a valuable tool in studying metabolic pathways in cancer.

Research Findings

Several research findings highlight the biological significance of this compound:

- Selective Inhibition : The compound selectively inhibits BCATs without significantly affecting other related enzymes, suggesting a targeted approach to metabolic intervention .

- Reversible Effects : Inhibition by this compound appears reversible, allowing for potential therapeutic applications where temporary modulation of enzyme activity is beneficial .

- Low Toxicity : Preliminary toxicity assessments indicate that sodium sulfinates have low toxicity profiles at therapeutic doses, making them suitable candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.